molecular formula C18H14F2N4O2 B2708781 1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1171443-19-8

1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2708781
CAS No.: 1171443-19-8
M. Wt: 356.333
InChI Key: JCAHXOCIMQGJLH-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a novel chemical compound designed for advanced pharmaceutical and life science research. This complex molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties and its presence in compounds with a wide spectrum of biological activities . The integration of this oxadiazole ring with a pyrrolidin-2-one core and a 3,5-difluorobenzyl moiety creates a multifunctional structure of significant interest for drug discovery programs. The 1,2,4-oxadiazole unit is particularly valued for its ability to mimic ester and amide functionalities while offering improved metabolic stability, making it a highly useful building block in the design of enzyme inhibitors and receptor ligands . The specific molecular architecture of this compound, particularly the combination of the difluorobenzyl group with the pyridine-substituted oxadiazole, suggests potential for targeting a range of biological pathways. Compounds with similar structural motifs, including the pyrrolidin-2-one and 1,2,4-oxadiazole components, have been investigated as potent, selective, and orally active inhibitors for the treatment of various diseases, demonstrating the therapeutic relevance of this chemical class . This reagent is provided as a high-purity solid for research applications and is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O2/c19-13-5-11(6-14(20)8-13)9-24-10-12(7-16(24)25)18-22-17(23-26-18)15-3-1-2-4-21-15/h1-6,8,12H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAHXOCIMQGJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=CC(=C2)F)F)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Core: Starting from a suitable pyrrolidine derivative, the core structure can be synthesized through cyclization reactions.

    Introduction of the Difluorobenzyl Group: This step may involve nucleophilic substitution reactions where a difluorobenzyl halide reacts with the pyrrolidinone core.

    Formation of the Pyridinyl-Oxadiazole Moiety: This can be achieved through cyclization reactions involving hydrazides and nitriles to form the oxadiazole ring, followed by coupling with the pyrrolidinone core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions could potentially modify the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the difluorobenzyl group or the pyridinyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides, acids, or bases under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, 1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one may be investigated for its potential pharmacological properties. It could serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Key Structural Differences :

  • Core : Shares the pyrrolidin-2-one backbone but lacks the oxadiazole-pyridinyl group at position 4.
  • Substituents: Position 1 is substituted with a 3-aminomethyl-benzyl group instead of 3,5-difluorobenzyl.

Functional Implications :

  • Absence of the oxadiazole-pyridinyl moiety may limit interactions with hydrophobic enzyme pockets or metal ions, reducing target affinity in contexts where heteroaromatic stacking is critical.

Methyl 2-(3-(3-(5-((4-Methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylate

Key Structural Differences :

  • Oxadiazole-Pyridinyl Group : Retains the 1,2,4-oxadiazole linked to pyridin-2-yl but adds a 4-methoxybenzyloxy substituent on the pyridine.
  • Additional Substituents : Features a cyclohexene carboxylate ester and a 2,2-dimethylpropanamido group, increasing steric bulk.

Functional Implications :

  • The 4-methoxybenzyloxy group introduces methoxy-mediated solubility and metabolic lability (e.g., susceptibility to cytochrome P450 oxidation) compared to the stable difluorobenzyl group .

2′,6′-Dichloro-3-(3,5-dimethylphenyl)propiophenone

Key Structural Differences :

  • Core: Propiophenone-based structure instead of pyrrolidin-2-one.
  • Substituents : Chlorine atoms and dimethylphenyl groups dominate, lacking heteroaromatic motifs.

Functional Implications :

  • Absence of a lactam (pyrrolidin-2-one) or oxadiazole ring limits hydrogen-bonding diversity, making this compound more suited for non-polar targets.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one C₁₈H₁₄F₂N₄O₂ 356.33 3,5-Difluorobenzyl, oxadiazole-pyridinyl High lipophilicity, potential kinase inhibition
1-(3-Aminomethyl-benzyl)-pyrrolidin-2-one C₁₂H₁₆N₂O 204.27 3-Aminomethyl-benzyl Enhanced solubility, reduced membrane permeability
Methyl 2-(3-(3-(5-((4-methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)... C₂₉H₃₃N₅O₆S ~580 (estimated) 4-Methoxybenzyloxy, cyclohexene carboxylate High steric bulk, potential metabolic lability
2′,6′-Dichloro-3-(3,5-dimethylphenyl)propiophenone C₁₇H₁₆Cl₂O 323.22 Dichloro, dimethylphenyl Halogen bonding potential, low polarity

Research Findings and Implications

  • Fluorine vs. Aminomethyl: The difluorobenzyl group in the target compound enhances metabolic stability and hydrophobic interactions compared to the polar aminomethyl analog, making it more suitable for central nervous system targets requiring blood-brain barrier penetration .
  • Oxadiazole-Pyridinyl Motif : This moiety is critical for binding to enzymes with aromatic or metal-coordinating active sites (e.g., kinases), as seen in other oxadiazole-containing inhibitors .
  • Steric Effects : Bulky substituents (e.g., cyclohexene carboxylate) in analogs reduce bioavailability but may improve target selectivity, highlighting a trade-off in drug design .

Biological Activity

1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a pyrrolidinone core, which is substituted with both a difluorobenzyl group and a pyridinyl-oxadiazole moiety. Its unique chemical structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

The compound's IUPAC name is 1-[(3,5-difluorophenyl)methyl]-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. Its molecular formula is C18H14F2N4O2C_{18}H_{14}F_2N_4O_2 with a molecular weight of 358.32 g/mol. The chemical structure can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H14F2N4O2C_{18}H_{14}F_2N_4O_2
Molecular Weight358.32 g/mol
CAS Number1171443-19-8

The biological activity of this compound largely depends on its interaction with specific molecular targets. It has been suggested that the compound may act as an agonist for G-protein coupled receptors (GPCRs), particularly the G-protein bile acid receptor 1 (GPBAR1). This receptor is implicated in metabolic and inflammatory diseases such as type 2 diabetes and non-alcoholic steatohepatitis . The binding affinity and selectivity towards GPBAR1 could facilitate the modulation of metabolic pathways, leading to therapeutic effects.

Biological Activity Data

Research indicates that derivatives of oxadiazole-containing compounds exhibit various biological activities including anti-inflammatory and anti-diabetic properties. For instance, studies have shown that similar compounds can induce mRNA expression of pro-glucagon, which plays a role in glucose metabolism .

Table: Summary of Biological Activities

Activity TypeDescription
GPBAR1 AgonismActivation of GPBAR1 leading to metabolic regulation and potential therapeutic effects in diabetes .
Antimicrobial ActivitySome pyrrolidinone derivatives have shown antibiotic properties against multi-drug resistant bacteria .
Enzyme InhibitionCompounds containing the oxadiazole ring have been identified as inhibitors of α-glucosidases .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • GPBAR1 Agonists : A study focused on the design and synthesis of oxadiazole derivatives showed that certain compounds significantly activated GPBAR1 while demonstrating selectivity over other bile acid receptors. This selectivity is crucial for minimizing side effects associated with non-selective agonists .
  • Antimicrobial Properties : Research on pyrrolidone-containing compounds indicated their effectiveness against resistant bacterial strains. These findings suggest that modifications to the pyrrolidine structure can enhance antimicrobial efficacy .
  • Diabetes Management : Investigations into the pharmacokinetic properties of related compounds revealed their potential as drug candidates for managing glucose levels in diabetic models .

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